An In-Depth Technical Guide to tert-Butyl 7-chloro-1H-indole-1-carboxylate (CAS No. 1004558-41-1)
An In-Depth Technical Guide to tert-Butyl 7-chloro-1H-indole-1-carboxylate (CAS No. 1004558-41-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 7-chloro-1H-indole-1-carboxylate, registered under CAS number 1004558-41-1, is a pivotal heterocyclic building block in modern medicinal chemistry and organic synthesis.[1][2] Its structure, featuring an indole core with a chlorine atom at the 7-position and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen, offers a unique combination of stability and reactivity. This guide provides a comprehensive overview of its synthesis, characterization, and applications, with a focus on enabling researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors.
The indole scaffold is a privileged structure found in a vast array of natural products and pharmaceuticals, exhibiting a broad spectrum of biological activities. The strategic placement of a chlorine atom at the 7-position provides a valuable handle for further functionalization, while the Boc group allows for controlled and selective reactions at other positions of the indole ring. This makes tert-Butyl 7-chloro-1H-indole-1-carboxylate a highly sought-after precursor for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of tert-Butyl 7-chloro-1H-indole-1-carboxylate is essential for its effective use in synthesis. Key identification and property data are summarized in the table below.
| Property | Value |
| CAS Number | 1004558-41-1 |
| Molecular Formula | C₁₃H₁₄ClNO₂ |
| Molecular Weight | 251.71 g/mol |
| IUPAC Name | tert-butyl 7-chloro-1H-indole-1-carboxylate |
| Synonyms | 1-BOC-7-Chloroindole |
| Appearance | Inquire with supplier |
| Storage Temperature | Typically stored at 2-8°C in a dry, sealed container |
Data sourced from various chemical suppliers.
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 1.4-1.7 ppm.[3] The aromatic protons on the indole ring will appear as multiplets in the downfield region (approximately 7.0-8.0 ppm). The protons at the 2- and 3-positions of the indole ring will also have distinct chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display a signal for the quaternary carbon of the tert-butyl group and another for the methyl carbons. The carbonyl carbon of the Boc group will have a characteristic downfield shift. The aromatic carbons of the indole ring will appear in the range of approximately 110-140 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the carbonyl stretching of the carbamate group (C=O), typically around 1700-1750 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the alkyl and aromatic groups, and C-N stretching bands.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (251.71 g/mol ). The isotopic pattern of the molecular ion will be indicative of the presence of one chlorine atom.
Synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate
The synthesis of tert-Butyl 7-chloro-1H-indole-1-carboxylate typically involves the N-protection of 7-chloroindole with a tert-butoxycarbonyl (Boc) group. This is a standard and widely used reaction in organic synthesis.
Experimental Protocol: N-Boc Protection of 7-Chloroindole
This protocol is a generalized procedure based on common methods for the Boc protection of indoles.
Materials:
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7-Chloroindole
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Di-tert-butyl dicarbonate (Boc₂O)
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4-(Dimethylamino)pyridine (DMAP)
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Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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In a round-bottom flask, dissolve 7-chloroindole (1 equivalent) in anhydrous THF or DCM.
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Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents) to the solution.
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Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
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Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure tert-Butyl 7-chloro-1H-indole-1-carboxylate.
Causality Behind Experimental Choices:
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Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of Boc₂O.
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DMAP as a Catalyst: DMAP is a highly effective nucleophilic catalyst that accelerates the acylation of the indole nitrogen by Boc₂O.
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Aqueous Workup: The aqueous workup with sodium bicarbonate is necessary to remove any unreacted Boc₂O and acidic byproducts.
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Chromatographic Purification: Silica gel chromatography is a standard method for purifying organic compounds and is effective in separating the desired product from starting materials and byproducts.
Applications in Medicinal Chemistry and Organic Synthesis
The primary utility of tert-Butyl 7-chloro-1H-indole-1-carboxylate lies in its role as a versatile intermediate for the synthesis of 7-substituted indoles. The chlorine atom at the 7-position serves as a reactive site for various cross-coupling reactions, enabling the introduction of a wide range of substituents.
Diagram of Key Synthetic Transformations
Caption: Key synthetic transformations of tert-Butyl 7-chloro-1H-indole-1-carboxylate.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Arylindoles
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In this context, it is used to couple tert-Butyl 7-chloro-1H-indole-1-carboxylate with various aryl or heteroaryl boronic acids or esters to produce 7-arylindole derivatives. These scaffolds are of significant interest as they can mimic the adenine region of ATP and bind to the hinge region of protein kinases, making them valuable cores for kinase inhibitors.
Generalized Protocol for Suzuki-Miyaura Coupling:
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To a reaction vessel, add tert-Butyl 7-chloro-1H-indole-1-carboxylate (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
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Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC.
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After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
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Wash the combined organic layers, dry, and concentrate.
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Purify the crude product by column chromatography.
Buchwald-Hartwig Amination for the Synthesis of 7-Aminoindoles
The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of tert-Butyl 7-chloro-1H-indole-1-carboxylate with a variety of primary and secondary amines to yield 7-aminoindole derivatives. The introduction of an amino group at the 7-position can lead to potent kinase inhibitors by providing an additional hydrogen bond donor/acceptor site for interaction with the target protein.
Generalized Protocol for Buchwald-Hartwig Amination:
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In a glovebox or under an inert atmosphere, combine tert-Butyl 7-chloro-1H-indole-1-carboxylate (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-10 mol%), and a base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equivalents).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
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Seal the reaction vessel and heat to 80-110°C for 6-24 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
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Wash, dry, and concentrate the organic phase.
-
Purify the product via column chromatography.
Deprotection of the Boc Group
The final step in many synthetic sequences involving tert-Butyl 7-chloro-1H-indole-1-carboxylate is the removal of the Boc protecting group to unveil the free indole. This is typically achieved under acidic conditions.
Generalized Protocol for Boc Deprotection:
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Dissolve the Boc-protected indole derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours.
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Monitor the reaction for the disappearance of the starting material by TLC.
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Once complete, carefully neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
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Wash, dry, and concentrate the organic layer to yield the deprotected indole.
Safety and Handling
As with all laboratory chemicals, tert-Butyl 7-chloro-1H-indole-1-carboxylate should be handled with appropriate safety precautions. While a specific, comprehensive Material Safety Data Sheet (MSDS) is not universally available, general guidelines for handling similar compounds should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
It is highly recommended to obtain and review the MSDS from the specific supplier before handling this compound.
Conclusion
tert-Butyl 7-chloro-1H-indole-1-carboxylate is a strategically important building block for the synthesis of a diverse range of functionalized indoles. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a key precursor for the development of novel therapeutics, including kinase inhibitors. The ability to perform selective cross-coupling reactions at the 7-position, coupled with the stability and ease of removal of the Boc protecting group, makes it an invaluable tool for synthetic chemists. This guide has provided a foundational understanding of its properties, synthesis, and applications, empowering researchers to leverage this versatile molecule in their scientific pursuits.
References
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